5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Description
This compound belongs to the pyrrolo[3,4-c]pyrrole family, characterized by a bicyclic scaffold with fused pyrrole rings. The structure features a 4-fluorophenyl group at position 5 and a 2-hydroxyphenyl substituent at position 3, along with two ketone groups (4,6-dioxo) and a carboxylic acid moiety at position 1. Its unique stereoelectronic profile makes it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors influenced by aromatic and hydrogen-bonding interactions .
Properties
Molecular Formula |
C19H15FN2O5 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-(2-hydroxyphenyl)-4,6-dioxo-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C19H15FN2O5/c20-9-5-7-10(8-6-9)22-17(24)13-14(18(22)25)16(19(26)27)21-15(13)11-3-1-2-4-12(11)23/h1-8,13-16,21,23H,(H,26,27) |
InChI Key |
NRVUKFSIEGMACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3C(C(N2)C(=O)O)C(=O)N(C3=O)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting a suitable diketone with an amine under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a fluorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxyphenyl Group Addition: The hydroxyphenyl group is typically added through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. The increasing resistance of pathogens to conventional antibiotics has necessitated the exploration of novel compounds that can combat these resistant strains.
- Mechanism of Action : The compound exhibits structure-dependent antimicrobial activity against Gram-positive bacteria and pathogenic fungi. For instance, derivatives of related compounds have shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Acinetobacter baumannii .
- Case Study : A study investigated various derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrating significant antimicrobial activity against clinically relevant pathogens. The results indicated that modifications to the structure could enhance efficacy against resistant strains .
Anticancer Activity
The compound also shows promise in cancer research, particularly in targeting specific types of cancer cells.
- Cell Culture Studies : In vitro studies have demonstrated that derivatives with similar structures exhibit potent anticancer activities against human lung cancer cell lines (A549). The presence of fluorine atoms is believed to enhance the interaction with biological targets, improving therapeutic outcomes .
- Research Findings : A recent publication noted that certain derivatives of 5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid exhibited higher cytotoxicity compared to standard chemotherapeutic agents. These findings support further investigation into the compound's potential as a lead for new cancer therapies .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The pyrrolo[3,4-c]pyrrole core is conserved across analogs, but substituents and functional groups differ significantly:
Research Findings and Gaps
- Pharmacological Data: Limited experimental data exist for the target compound. In contrast, fluoroimide’s pesticidal activity is well-documented, highlighting the impact of halogenation on bioactivity .
Biological Activity
5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its antimicrobial, anticancer, and other relevant biological activities, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique pyrrolo-pyrrole core structure with substituents that potentially enhance its biological activity. The presence of a fluorophenyl group and a hydroxyphenyl group are critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
Case Study: Antimicrobial Efficacy
A study conducted on synthesized derivatives showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined for several strains:
| Compound | K. pneumoniae (MIC µg/mL) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) |
|---|---|---|---|
| 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid | 31.25 | 62.5 | 62.5 |
| Control A | 62.5 | 125 | 125 |
| Control B | 125 | 250 | 250 |
The compound demonstrated the highest activity against Klebsiella pneumoniae , suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. A derivative was tested against human lung cancer cell lines (A549), showing promising results.
Case Study: Anticancer Efficacy
The following table summarizes the cytotoxic effects observed:
| Compound | IC50 (µM) in A549 Cells |
|---|---|
| 5-(4-Fluorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid | 15 |
| Control C | 30 |
| Control D | 45 |
The lower IC50 value indicates that the compound is more effective at inhibiting cell growth compared to controls, highlighting its potential as an anticancer agent .
The biological activity of this compound is likely attributed to its ability to interact with specific protein targets involved in microbial resistance and cancer cell proliferation. Molecular docking studies suggest that it binds effectively to target enzymes and receptors, which may inhibit their function.
Molecular Docking Results
Docking simulations have shown high binding affinities for key proteins associated with bacterial resistance mechanisms and cancer pathways, supporting the observed biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
